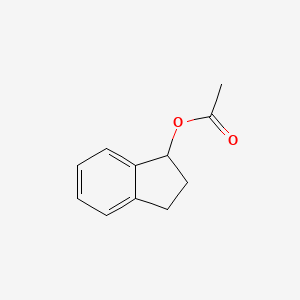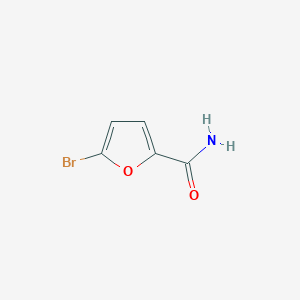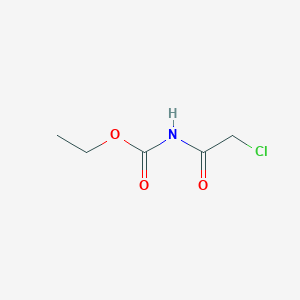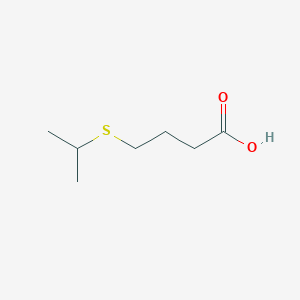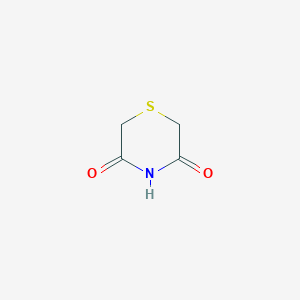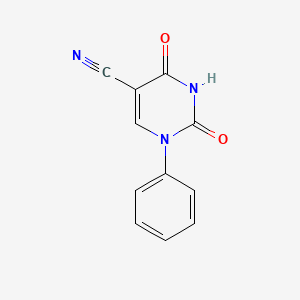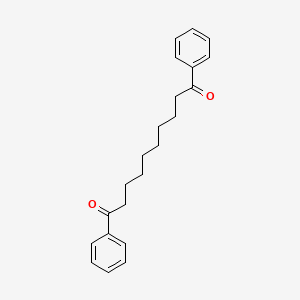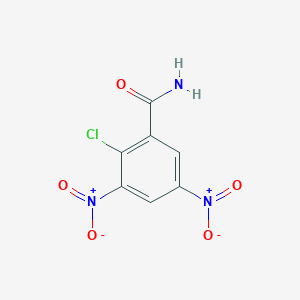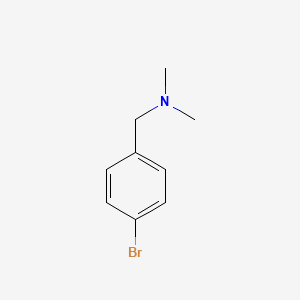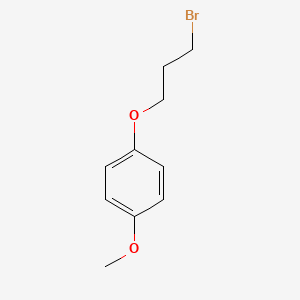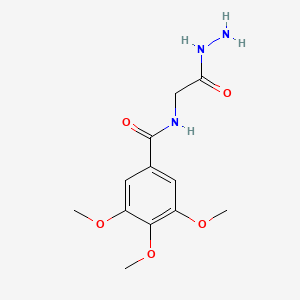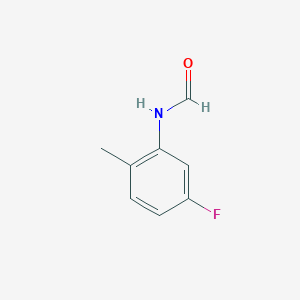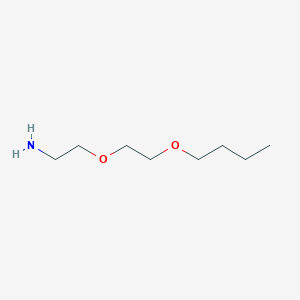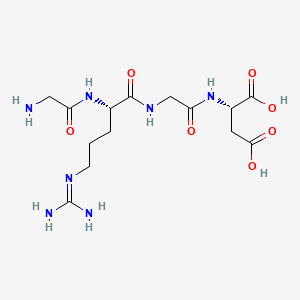
Gly-arg-gly-asp
説明
Arginylglycylaspartic acid (RGD) is a peptide sequence composed of the amino acids Arginine (Arg), Glycine (Gly), and Aspartic acid (Asp) . It is widely present in the extracellular matrix (ECM) proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and other adhesive matrix proteins. The RGD motif plays a crucial role in cell adhesion by interacting with cell surface receptors called integrins .
Synthesis Analysis
RGD was initially identified as the minimal recognition sequence within fibronectin required for cell attachment. Researchers synthesized various peptides based on the hypothesized cell attachment site of fibronectin and found that only those containing the RGD sequence enhanced cell attachment. These foundational studies also identified the cellular receptors that recognize RGD .
Molecular Structure Analysis
The chemical formula of RGD is C12H22N6O6 , with a molar mass of 346.344 g/mol . Its IUPAC name is (2S)-2-[[2-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid . The peptide contains the essential RGD sequence, critical for integrin binding and subsequent cell-matrix interactions .
Chemical Reactions Analysis
RGD does not undergo specific chemical reactions itself. Instead, it serves as a recognition motif for integrins, which initiate intracellular signaling pathways upon binding to RGD-containing ECM proteins. These interactions play a pivotal role in processes like tumor invasion, metastasis, and neovascularization .
Physical And Chemical Properties Analysis
科学的研究の応用
Non-Oncological Applications in Imaging Techniques
Gly-Arg-Gly-Asp (RGD) sequence, identified as a binding moiety for adhesive extracellular matrix and cell surface proteins, has significant applications in non-invasive imaging techniques like single-photon emission tomography and positron emission tomography. Its role in developing pharmaceuticals and radiopharmaceuticals for non-oncologic applications, such as disease monitoring in conditions like Crohn’s disease or osteoporosis, has been highlighted in recent research. The safety of RGD-based radiopharmaceuticals has been evaluated in various clinical contexts, suggesting potential for clinical translation in non-oncological applications (Ebenhan et al., 2020).
Role in Platelet Interaction and Cell Adhesion
The Arg-Gly-Asp sequence in RGD peptides plays a crucial role in the interaction with adhesive proteins and platelets. Studies have shown that RGD-containing peptides can inhibit fibrinogen binding to platelets, impacting platelet aggregation and adhesion. This indicates a basic common feature between the interaction of adhesive proteins with platelets, highlighting the potential therapeutic applications of RGD peptides in conditions related to platelet function and coagulation (Plow et al., 1985).
Surface Derivatization for Cell Attachment
RGD peptides have been used in surface derivatization techniques to create cell attachment surfaces on polymers or devices. For instance, photoreactive RGD peptides have been employed for immobilization on surfaces like poly(vinyl alcohol), facilitating specific and biologically relevant cell adhesion. This application is crucial for developing biomedical materials that require controlled cell attachment, such as in tissue engineering (Sugawara & Matsuda, 1995).
Influence on Biological Activity and Cell Adhesion
The specific sequence and conformation of RGD peptides play a significant role in their biological activity, especially in relation to cell adhesion. For example, studies have shown that the biological activity of RGD oligopeptides changes with conservative substitutions, indicating the importance of the exact sequence and structure for their interaction with integrins and subsequent cell adhesion processes. This research has implications fordesigning synthetic probes and therapeutic agents targeting specific cell adhesion receptors (Johnson et al., 1993).
Synthesis and Application in Various Therapies
The synthesis and application of RGD-containing oligopeptides have been discussed, emphasizing their influence on endothelial cell recognition, anti-thrombus and anti-tumor functions, and therapies for burns and skin helcosis. This demonstrates the wide-ranging potential of RGD in various therapeutic areas (Zuo et al., 2002).
Role in Fertilization
RGD sequences have been identified as playing a role in mammalian fertilization. Studies involving RGD-containing oligopeptides have shown their involvement in sperm-oolemmal adhesion and egg penetration, suggesting that these sequences may have critical functions in the fertilization process (Bronson & Fusi, 1990).
Drug Delivery Applications
RGD peptides have been utilized in the targeted delivery of drugs, such as in the case of platinum anticancer drugs to glioblastoma through the blood-brain tumor barrier. Their ability to target specific integrins overexpressed in tumors exemplifies the use of RGD peptides in creating more efficient drug delivery systems (Miura et al., 2013).
将来の方向性
特性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVRKXJJPMVHQ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913908 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-arg-gly-asp | |
CAS RN |
97461-81-9 | |
| Record name | Glycyl-arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097461819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



